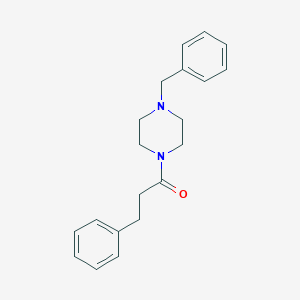

1-Benzyl-4-(3-phenylpropanoyl)piperazine

Description

Properties

Molecular Formula |

C20H24N2O |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-phenylpropan-1-one |

InChI |

InChI=1S/C20H24N2O/c23-20(12-11-18-7-3-1-4-8-18)22-15-13-21(14-16-22)17-19-9-5-2-6-10-19/h1-10H,11-17H2 |

InChI Key |

LIAUWGYWBHNJRZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Key Findings:

Substituent Effects on Receptor Binding: The benzyl group in this compound enhances binding to BACE1 (β-secretase), a target in Alzheimer’s disease, compared to indole-based analogues (e.g., 1-benzyl-4-(piperazin-1-yl)-1H-indole), which show reduced activity (IC50 = 21.88 µM vs. 19.66 µM for phenylsulfonyl derivatives) . Fluorophenyl substituents (as in Elopiprazole) improve 5-HT6 receptor affinity (Ki = 18–845 nM) but are sensitive to piperazine ring modifications, unlike the 3-phenylpropanoyl group in the parent compound .

Metabolic Stability: Piperazine rings are often metabolic "hot spots." For example, this compound may undergo deethylation or oxidation, whereas sulfonamide derivatives (e.g., benzhydrylpiperazine-coupled nitrobenzenesulfonamide) exhibit improved stability due to electron-withdrawing groups .

Selectivity Profiles: Chalcone-piperazine hybrids (e.g., compounds 8 and 9 in ) show dual anti-inflammatory and antitumor activity, unlike the parent compound, which is more specialized in enzyme inhibition . Piperidine vs. Piperazine Linkers: Piperazine-containing thiazolopyrimidines (Ki = 58 nM for hA2A adenosine receptors) outperform piperidine analogues (Ki = 594 nM), highlighting the importance of the additional nitrogen in piperazine for target engagement .

Toxicological and Regulatory Insights

- Designer Drug Analogues: Piperazine derivatives like BZP (N-benzylpiperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine) are abused for psychostimulant effects, unlike the parent compound, which lacks hallucinogenic properties .

- Detection Challenges : LC-MS and LC-DAD methods are critical for distinguishing the parent compound from illicit analogues due to structural similarities .

Preparation Methods

Benzylation of Piperazine

The foundational step involves the monobenzylation of piperazine to yield BZP, a precursor critical for subsequent acylation. As detailed in United Nations Office on Drugs and Crime (UNODC) guidelines, this reaction typically employs benzyl chloride and piperazine hexahydrate in ethanol under reflux (65°C). The use of piperazine hydrochloride (piperazine·HCl) alongside the hexahydrate suppresses the formation of 1,4-dibenzylpiperazine (DBZP), a common byproduct arising from over-alkylation.

Reaction Conditions :

-

Solvent : Ethanol

-

Temperature : 65°C

-

Molar Ratio : Piperazine·HCl : benzyl chloride = 1 : 1.1

-

Yield : 84–85% (conventional heating); 95–96% (microwave-assisted synthesis).

The product is isolated as the dihydrochloride salt by treating the reaction mixture with HCl at 0°C, followed by basification (pH > 12) and extraction with chloroform.

Acylation of 1-Benzylpiperazine with 3-Phenylpropanoyl Chloride

Preparation of 3-Phenylpropanoyl Chloride

3-Phenylpropanoic acid is activated via chlorination using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The resulting acyl chloride is distilled under reduced pressure to ensure purity.

Typical Procedure :

N-Acylation Reaction

BZP undergoes acylation at the secondary amine using 3-phenylpropanoyl chloride in the presence of a base to neutralize HCl. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) or tetrahydrofuran (THF) facilitates this step.

Optimized Protocol :

-

Solvent : Anhydrous DCM

-

Base : TEA (2 eq)

-

Temperature : Room temperature (25°C)

-

Reaction Time : 4–6 hours

-

Workup : Sequential washes with 5% HCl, saturated NaHCO₃, and brine.

-

Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient).

Yield : 70–78% (isolated as a white crystalline solid).

Alternative Acylation Strategies

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 3-phenylpropanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) . This method avoids acyl chloride formation, enhancing compatibility with functional groups prone to hydrolysis.

Procedure :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. For example, acylation of BZP with 3-phenylpropanoyl chloride under microwave conditions (100°C, 30 minutes) achieves 85% yield, compared to 70% under conventional heating.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : Key signals include:

-

IR Spectroscopy :

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity.

Byproduct Analysis and Mitigation

Dibenzylpiperazine (DBZP) Formation

DBZP arises from over-benzylation during the first step. Using a 1:1 molar ratio of piperazine·HCl to benzyl chloride and maintaining temperatures below 70°C limits this side reaction to <5%.

Diacylation Byproducts

Acylation at both piperazine nitrogens is prevented by using 1.0 eq of acyl chloride and ensuring complete consumption of BZP via thin-layer chromatography (TLC) monitoring.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-4-(3-phenylpropanoyl)piperazine, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves coupling 1-benzylpiperazine with 3-phenylpropanoyl chloride under nucleophilic acyl substitution conditions. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) enhance reactivity .

- Catalyst Use : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate the reaction by scavenging HCl byproducts .

- Temperature Control : Room temperature or mild heating (40–60°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.4 ppm), piperazine ring protons (δ 2.5–3.5 ppm), and carbonyl signals (δ ~170 ppm) .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 337.2142 for C₂₁H₂₅N₂O₂) .

- FTIR : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., serotonin receptor affinity vs. dopamine receptor inhibition) often arise from:

- Substitution Patterns : The benzyl group enhances lipophilicity and blood-brain barrier penetration, while the 3-phenylpropanoyl moiety influences receptor binding selectivity .

- Experimental Design : Use standardized assays (e.g., radioligand binding for receptor affinity, IC₅₀ comparisons) to isolate variable effects .

- Computational Modeling : Molecular docking (AutoDock Vina) and MD (Molecular Dynamics) simulations clarify steric/electronic interactions with target receptors (e.g., 5-HT₁A vs. D₂) .

Q. How can molecular docking guide the design of this compound analogs with improved anticancer activity?

- Methodological Answer :

- Ligand Preparation : Optimize the 3D structure of the compound using Gaussian09 (B3LYP/6-31G* level) for accurate charge assignment .

- Target Selection : Dock against validated anticancer targets (e.g., EGFR kinase PDB: 1M17) using Glide (Schrödinger Suite) with XP (Extra Precision) mode .

- Binding Analysis : Focus on hydrogen bonds (e.g., between the carbonyl group and kinase hinge region) and hydrophobic interactions (benzyl group with pocket residues) .

- Validation : Compare predicted binding energies (ΔG) with in vitro cytotoxicity data (e.g., MTT assays on MCF-7 cells) .

Q. What analytical techniques are critical for assessing the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the piperazine ring or glucuronidation) .

- CYP Inhibition Screening : Evaluate interactions with CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Methodological Considerations

Q. How can structure-activity relationship (SAR) studies optimize the piperazine scaffold for neuropharmacological applications?

- Methodological Answer :

- Analog Synthesis : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance receptor binding .

- Bioisosteric Replacement : Replace the 3-phenylpropanoyl group with a sulfonamide to improve metabolic stability .

- In Vivo Testing : Evaluate pharmacokinetics (e.g., brain-to-plasma ratio in rodent models) and behavioral assays (e.g., forced swim test for antidepressant activity) .

Q. What experimental approaches validate the selectivity of this compound for specific receptor subtypes?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-WAY-100635 for 5-HT₁A receptors) to determine Kᵢ values .

- Functional Assays : Measure cAMP accumulation (for GPCRs) or calcium flux (for ion channels) in transfected HEK293 cells .

- Off-Target Screening : Profile against a panel of 50+ receptors/enzymes (Eurofins Cerep Panels) to identify cross-reactivity .

Data Interpretation and Reproducibility

Q. How can researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression .

- Quality Control : Enforce strict specifications for intermediates (e.g., ≤0.5% unreacted 1-benzylpiperazine via GC-MS) .

- Scale-Up Protocols : Transition from batch to flow chemistry for consistent mixing and temperature control .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- ANOVA with Tukey’s Test : Compare multiple treatment groups (e.g., 1–100 µM doses) for significance (p < 0.05) .

- Bootstrap Resampling : Estimate confidence intervals for potency metrics in small-sample studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.